![molecular formula C14H16N4OS B2409272 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone CAS No. 2034293-62-2](/img/structure/B2409272.png)
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
- Anticancer Agents : Researchers have investigated derivatives of this compound for their potential as antiproliferative agents against cancer cells. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated significant antiproliferative activity against MV4-11 cells .
- Anticonvulsant Properties : The 1,2,3-triazole core has been incorporated into anticonvulsant drugs like Rufinamide, highlighting its therapeutic potential .
- Click Chemistry : The compound’s triazole motif is amenable to click chemistry reactions, making it a valuable building block for drug synthesis and bioconjugation. Click reactions allow efficient and selective bond formation under mild conditions, facilitating drug development .
Drug Discovery and Medicinal Chemistry
Organic Synthesis and Click Chemistry
Mechanism of Action
Target of Action
The primary target of this compound is the Von Hippel-Lindau (VHL) protein . The VHL protein plays a crucial role in cellular response to hypoxia, which is a condition where the body or a region of the body is deprived of adequate oxygen supply .
Mode of Action
The compound acts as an inhibitor of the VHL protein . By inhibiting the function of the VHL protein, it can potentially alter the cellular response to hypoxia .
Biochemical Pathways
The inhibition of the VHL protein affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, the VHL protein targets HIF for degradation.
Result of Action
The result of the compound’s action is the potential treatment of conditions such as anemia , particularly chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy . It may also be beneficial in the treatment of ischemia , stroke, or damage to the cardiovascular system during ischemia . Additionally, it could potentially enhance wound healing, reduce scarring, or enhance angiogenesis or arteriogenesis .
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(13-2-1-7-20-13)17-6-5-11(8-17)18-9-12(15-16-18)10-3-4-10/h1-2,7,9-11H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPIMWJGBHHRRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone |
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